5,5'-Methylenebis(quinolin-8-ol)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

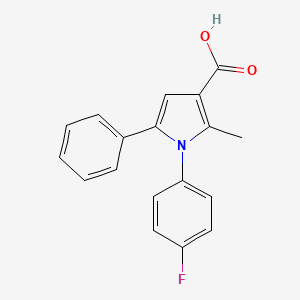

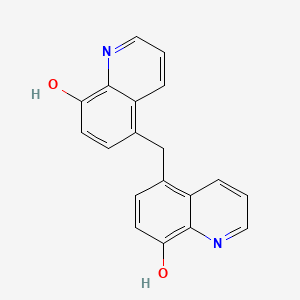

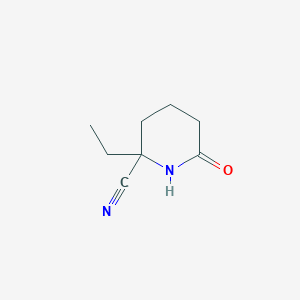

5,5'-Methylenebis(quinolin-8-ol) is an organic compound derived from the heterocycle quinoline. This compound is notable for its unique structure, which includes two quinoline rings connected by a methylene bridge, each substituted with a hydroxyl group at the 8-position. This structure imparts significant chemical and biological properties, making it a subject of interest in various scientific fields.

作用機序

Target of Action

The primary targets of 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered to be promising therapeutic biotargets for various human diseases . The compound is also known to target both the extracellular bacterium Y. pseudo tuberculosis and the intracellular pathogen Chlamydia trachomatis in cell-based infection models .

Mode of Action

The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound affects the biochemical pathways involving 2OG-dependent enzymes. It inhibits the activity of these enzymes, which play crucial roles in epigenetic processes . The compound also influences the reduction process of hydrogen evolution reaction (HER) via the formation of a Cu–H bond with a low activation energy for the dehydrogenation reaction .

Pharmacokinetics

It’s known that the compound iox1, which is similar in structure, suffers from low cell permeability . This could impact the bioavailability of the compound.

Result of Action

The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It can be used to develop potent lead compounds with good efficacy and low toxicity . The compound also shows potent, nanomolar activity in all test systems .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the compound shows efficient electrocatalytic activity in an organic medium with the addition of acetic acid . The compound also shows high stability throughout the event .

生化学分析

Biochemical Properties

The compound 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of a dinuclear copper complex, which was employed as an electrocatalyst . The nature of these interactions involves the formation of a Cu–H bond with a low activation energy for the dehydrogenation reaction .

Cellular Effects

It has been found to have strong antioxidation activity and can induce the proliferation of mesenchymal stem cells under a low concentration condition .

Molecular Mechanism

The molecular mechanism of action of 5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol involves a concerted proton-coupled electron transfer (PCET) path . This process leads to the formation of a Cu–H bond, which is crucial for the dehydrogenation reaction .

Temporal Effects in Laboratory Settings

It has been observed that no observable degradation of catalysts was observed during the process that ensures their high stability throughout the event .

Metabolic Pathways

It has been used in the synthesis of a dinuclear copper complex, which was employed as an electrocatalyst .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5'-Methylenebis(quinolin-8-ol) typically involves the condensation of 5-(chloromethyl)-1,8a-dihydroquinolin-8-ol with another quinoline derivative. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane . The reaction conditions usually require cooling to control the exothermic nature of the reaction and to ensure high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated purification systems. These methods would aim to maximize yield and purity while minimizing production costs and environmental impact.

化学反応の分析

Types of Reactions

5,5'-Methylenebis(quinolin-8-ol) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

5,5'-Methylenebis(quinolin-8-ol) has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the methylene bridge connecting two quinoline rings.

5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with enhanced biological activity due to the nitro group substitution.

8-Mercaptoquinoline: A thiol analogue with distinct chemical reactivity and applications.

Uniqueness

5,5'-Methylenebis(quinolin-8-ol) is unique due to its dual quinoline structure, which enhances its chelating ability and provides additional sites for chemical modification. This structural feature makes it more versatile in forming metal complexes and potentially more effective in various applications compared to its simpler analogues .

特性

IUPAC Name |

5-[(8-hydroxyquinolin-5-yl)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-16-7-5-12(14-3-1-9-20-18(14)16)11-13-6-8-17(23)19-15(13)4-2-10-21-19/h1-10,22-23H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGLQHRCVKTDFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CC3=C4C=CC=NC4=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2856463.png)

![[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2856468.png)

![2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile](/img/structure/B2856469.png)

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)

![3-{[(2-methoxyethyl)[(4-methoxyphenyl)carbamoyl]amino]methyl}phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2856478.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone](/img/structure/B2856482.png)

![1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2856483.png)